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Compound of Interest

Compound Name: 4-Bromo-2-methylpyrimidine

Cat. No.: B146057 Get Quote

An In-Depth Technical Guide to 4-Bromo-2-methylpyrimidine: Properties, Synthesis, and

Reactivity

Introduction
4-Bromo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial

and versatile intermediate in organic synthesis. Its unique structural arrangement, featuring a

reactive bromo substituent at an electron-deficient position on the pyrimidine ring, makes it a

valuable building block for the construction of more complex molecular architectures. This

guide, intended for researchers, scientists, and professionals in drug development, provides a

comprehensive overview of the chemical properties, synthesis, and key applications of 4-
Bromo-2-methylpyrimidine, with a focus on its utility in palladium-catalyzed cross-coupling

reactions. It is particularly noted for its role as an intermediate in the synthesis of indazole-

derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors, which exhibit

antimicrobial activities[1].

Core Physicochemical Properties
4-Bromo-2-methylpyrimidine is commercially available, typically as a liquid with a purity of

95% or higher[2]. Its fundamental properties are summarized in the table below.
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Property Value Source(s)

IUPAC Name 4-bromo-2-methylpyrimidine [3]

CAS Number 1114560-76-7 [1][2][3]

Molecular Formula C₅H₅BrN₂ [2][3]

Molecular Weight 173.013 g/mol [2][3]

Monoisotopic Mass 171.96361 Da [3][4]

Appearance Liquid [2]

SMILES CC1=NC=CC(=N1)Br [3][4]

InChI Key
OJPQVYZLQGRFSO-

UHFFFAOYSA-N
[2][3]

Synthesis of 4-Bromo-2-methylpyrimidine
The synthesis of 4-bromopyrimidines can be achieved through various methods. A notable

approach is a one-pot reaction that offers a time-efficient alternative to more complex synthetic

routes[5].

One-Pot Synthesis from N-(cyanovinyl)amidines
This method involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of

dry hydrogen bromide. The reaction proceeds through an intermediate that cyclizes in the

presence of the acid catalyst to yield the 4-bromopyrimidine derivative[5]. This approach is

advantageous as it is less time-consuming and provides a direct route to the desired

product[5].

General Experimental Protocol:

A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.

To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.

The resulting mixture is stirred at 15-20°C for 2 hours.
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The reaction is allowed to stand at room temperature for 1 hour.

The reaction mixture is then poured into crushed ice to precipitate the product.

The solid 4-bromopyrimidine is collected by filtration and can be recrystallized from a

suitable solvent like n-hexane[5].

Reactivity and Key Synthetic Transformations
The chemical reactivity of 4-Bromo-2-methylpyrimidine is dominated by the electron-deficient

nature of the pyrimidine ring and the presence of the bromine atom at the 4-position. The

nitrogen atoms in the ring act as strong electron-withdrawing groups, activating the C4 position

for nucleophilic attack and making the bromine atom an excellent leaving group. This inherent

reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which

are foundational for creating C-C and C-N bonds in modern organic synthesis.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling an organohalide with an organoboron compound, catalyzed by a palladium complex[6]

[7]. 4-Bromo-2-methylpyrimidine readily participates in these reactions, allowing for the

introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. The reaction is

valued for its mild conditions and tolerance of diverse functional groups[7].

Causality in Experimental Choices:

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like

Pd(dppf)Cl₂, is essential for the catalytic cycle[7][8]. The choice of ligand (e.g., dppf) is

critical to stabilize the palladium center and facilitate the key steps of oxidative addition and

reductive elimination.

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is

crucial[7][8][9]. Its primary role is to activate the boronic acid, forming a more nucleophilic

boronate species that can efficiently undergo transmetalation to the palladium center[9].

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly

used to dissolve both the organic and inorganic reagents[7][8].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-99-8654
https://www.benchchem.com/product/b146057?utm_src=pdf-body
https://www.mdpi.com/2227-9717/8/11/1342
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.benchchem.com/product/b146057?utm_src=pdf-body
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.researchgate.net/publication/335517205_The_Study_of_4-Bromo-2-Methylpyridine_and_Its_Derivatives_Synthesis_Process_Optimization
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.researchgate.net/publication/335517205_The_Study_of_4-Bromo-2-Methylpyridine_and_Its_Derivatives_Synthesis_Process_Optimization
https://pdf.benchchem.com/133/A_Comparative_Study_of_Bases_in_Suzuki_Reactions_of_2_Bromo_4_methylpyridine.pdf
https://pdf.benchchem.com/133/A_Comparative_Study_of_Bases_in_Suzuki_Reactions_of_2_Bromo_4_methylpyridine.pdf
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.researchgate.net/publication/335517205_The_Study_of_4-Bromo-2-Methylpyridine_and_Its_Derivatives_Synthesis_Process_Optimization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalytic Cycle

Active Pd(0) Catalyst

Oxidative Addition
Complex

 R¹-X
(4-Bromo-2-methylpyrimidine)

Transmetalation
 R²-B(OR)₂

(Boronic Acid) + Base

Reductive Elimination
Precursor

 Ligand
Reorganization

 R¹-R²
(Product)

Start

Fig 1. Suzuki-Miyaura Catalytic Cycle.
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Fig 1. Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In a microwave reaction vessel or Schlenk flask, combine 4-Bromo-2-
methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium

carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%)[7][9].

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)

three times to remove oxygen.

Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water via syringe[7][8].

Reaction: Heat the mixture under microwave irradiation to 120°C or with conventional

heating to 90-110°C[8][10]. Monitor the reaction's progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product via column chromatography.
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form

carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical

synthesis[11][12]. This reaction allows for the coupling of 4-Bromo-2-methylpyrimidine with a

wide variety of primary and secondary amines[11].

Causality in Experimental Choices:

Catalyst/Ligand: The choice of phosphine ligand is paramount. Sterically hindered, electron-

rich ligands (e.g., X-Phos) are often required to promote the reductive elimination step, which

is typically the rate-limiting step, and prevent unproductive side reactions like beta-hydride

elimination[11][13][14].

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly

used[12]. The base is necessary to deprotonate the amine, forming the palladium-amido

intermediate that precedes reductive elimination[12][13].

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent

quenching of the strong base and interference with the catalytic species[12].

Catalytic Cycle

Active Pd(0) Catalyst

Oxidative Addition
Complex

 Ar-X
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Fig 2. Buchwald-Hartwig Amination Cycle.
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Fig 2. Buchwald-Hartwig Amination Cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: To a dry, sealed tube or Schlenk flask under an inert atmosphere, add the

palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%),
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and the base (e.g., sodium tert-butoxide, 1.4 equiv.)[12][14].

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three

times.

Solvent and Reagents: Add anhydrous toluene via syringe. Stir for 10-15 minutes to allow for

catalyst pre-formation. Add 4-Bromo-2-methylpyrimidine (1.0 equiv.) and the desired

amine (1.2-1.5 equiv.)[12]. For volatile amines, the reaction should be conducted in a sealed

tube[12][15].

Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor

the reaction's progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated

aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic

solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the crude product by column chromatography.
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Fig 3. General Cross-Coupling Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b146057?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
4-Bromo-2-methylpyrimidine is classified as harmful and an irritant. It is essential to handle

this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume

hood.

GHS Hazard Statements:

H302: Harmful if swallowed[3].

H315: Causes skin irritation[3].

H319: Causes serious eye irritation[3].

H335: May cause respiratory irritation[3].

Precautionary Statements:

P261: Avoid breathing vapours/mist/gas.

P280: Wear protective gloves/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

If inhaled: Move the person into fresh air. Consult a physician if breathing is difficult[16].

In case of skin contact: Wash off with soap and plenty of water[16].

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and

consult a physician[16].

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious

person[16].

Storage: Store in a freezer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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